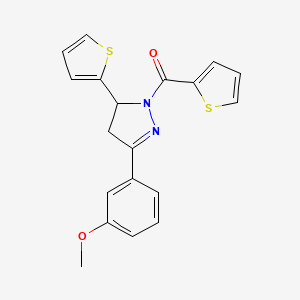
2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester is a compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester typically involves multicomponent reactions. One common method is the Fischer indolisation–N-alkylation sequence, which is a one-pot, three-component protocol. This method is rapid, operationally straightforward, and generally high-yielding. It involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials . Industrial production methods may involve scaling up this process under controlled conditions to ensure consistency and purity of the final product.
化学反応の分析
2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents and conditions for these reactions include solvents like THF, 2-MeTHF, and cyclopentyl methyl ether (CPME), which provide clean and high-yielding reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and heterocycles.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and industrial processes.
作用機序
The mechanism of action of 2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester involves its interaction with molecular targets and pathways. The indole nucleus can interact with various biological receptors, leading to diverse biological effects. For example, it can inhibit protein kinases, which play a crucial role in cell signaling pathways . The compound’s boronic acid group can also form reversible covalent bonds with diols, which is useful in biological and chemical applications.
類似化合物との比較
2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Exhibits anti-corrosion, antimicrobial, and antioxidant properties.
2-(1H-Indol-3-yl)-2,3-dihydroquinazolin-4(1H)-one: Used in the synthesis of various heterocyclic compounds.
These compounds share the indole nucleus but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
特性
IUPAC Name |
2-methyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BNO4/c1-16(2,15(21)22)13-10-20-14-8-7-11(9-12(13)14)19-23-17(3,4)18(5,6)24-19/h7-10,20H,1-6H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWNIHDCSGTOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3C(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorobenzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide](/img/structure/B2437726.png)
![methyl (2Z)-3-{[2-(methylsulfanyl)phenyl]amino}-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B2437728.png)
![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide](/img/structure/B2437732.png)

![2-(2-{3-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-1H-imidazol-1-yl)acetic acid](/img/structure/B2437736.png)
![methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2437737.png)



![2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2437744.png)
